4-Boc-amino-2,2-dimethylbutyric acid
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Overview
Description
4-Boc-amino-2,2-dimethylbutyric acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker, which is a component in the synthesis of PROTAC molecules. These molecules are designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
4-Boc-amino-2,2-dimethylbutyric acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the pathways in which these proteins are involved.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Biochemical Analysis
Biochemical Properties
4-Boc-amino-2,2-dimethylbutyric acid is involved in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role as a PROTAC linker . It enables the formation of PROTACs that bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-amino-2,2-dimethylbutyric acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The process begins with the reaction of 2,2-dimethylbutyric acid with a Boc-protected amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Boc-amino-2,2-dimethylbutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide synthesis as a building block.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields 2,2-dimethylbutyric acid with a free amine group.
Peptide Chains: When used in peptide synthesis, it forms part of the peptide chain.
Scientific Research Applications
4-Boc-amino-2,2-dimethylbutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Boc-amino-2,2-dimethylbutanoic acid
- 4-Boc-amino-2,2-dimethylbutanoic acid
Uniqueness: 4-Boc-amino-2,2-dimethylbutyric acid is unique due to its specific structure, which makes it an effective PROTAC linker. Its ability to facilitate the targeted degradation of proteins sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVVJUXUMIAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153039-17-9 |
Source
|
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153039-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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